molecular formula C9H11NO2 B047885 N-Benzylglycine CAS No. 17136-36-6

N-Benzylglycine

Cat. No. B047885
CAS RN: 17136-36-6
M. Wt: 165.19 g/mol
InChI Key: KGSVNOLLROCJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylglycine is a chemical compound with the molecular formula C9H11NO2 . It is also known as N-(phenylmethyl)glycine . It has an average mass of 165.189 Da and a Monoisotopic mass of 165.078979 Da .


Molecular Structure Analysis

The molecular structure of N-Benzylglycine consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It has a molar refractivity of 45.6±0.3 cm³, and a polarizability of 18.1±0.5 10^-24 cm³ .


Physical And Chemical Properties Analysis

N-Benzylglycine has a density of 1.2±0.1 g/cm³, a boiling point of 308.9±25.0 °C at 760 mmHg, and a flash point of 140.6±23.2 °C . It has a molar volume of 142.2±3.0 cm³ .

Scientific Research Applications

Peptide Synthesis

N-Benzylglycine: is commonly used in the synthesis of peptides. It acts as a building block for the formation of peptide chains, particularly in the production of benzylated amino acids which are crucial intermediates in peptide synthesis . The benzyl group in NBG can be used to protect the amino group during the synthesis process, preventing unwanted reactions.

Nanostructure Formation

Studies have indicated that NBG can self-assemble into various nanostructures, such as nanotubes and nanofibers. These structures are of great interest due to their potential applications in drug delivery systems, where they can be used to transport therapeutic agents to specific sites within the body. Additionally, their unique physical properties make them suitable for tissue engineering and the development of sensors.

Safety And Hazards

N-Benzylglycine may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling N-Benzylglycine .

properties

IUPAC Name

2-(benzylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSVNOLLROCJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169071
Record name N-(Phenylmethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylglycine

CAS RN

17136-36-6
Record name N-(Phenylmethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17136-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenylmethyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017136366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17136-36-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Phenylmethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(phenylmethyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.435
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(PHENYLMETHYL)GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPA13KZ0SR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Benzylglycine
Reactant of Route 2
N-Benzylglycine
Reactant of Route 3
N-Benzylglycine
Reactant of Route 4
N-Benzylglycine
Reactant of Route 5
N-Benzylglycine
Reactant of Route 6
N-Benzylglycine

Q & A

Q1: What is the molecular formula and weight of N-Benzylglycine?

A1: N-Benzylglycine has a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol.

Q2: What spectroscopic data are available for characterizing N-Benzylglycine?

A2: N-Benzylglycine can be characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy (1H, 13C, 119Sn): Provides information on the structure and conformation of N-Benzylglycine and its complexes. []
  • Infrared Spectroscopy (IR): Useful for identifying functional groups present in the molecule. []
  • Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation pattern of the compound and its complexes. []
  • Ultraviolet Spectrophotometry (UV): Enables quantitative analysis of N-Benzylglycine ethyl ester, adhering to Beer's law within a specific concentration range. []

Q3: What are the common synthetic routes for N-Benzylglycine and its derivatives?

A3:

  • N-Alkylation reaction: N-Benzylglycine ethyl ester can be synthesized via N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride. Optimization studies have explored the impact of temperature, molar ratio of reactants, acid-binding agents, and solvents on the reaction yield and purity. []
  • Phospha-Mannich Condensation: This three-component reaction involving a phosphinic acid, formaldehyde, and N-benzylglycine enables the synthesis of dipeptides containing an aminomethylphosphinic bond system (P(O)(OH)-CH2-NH), serving as extended transition state analogs for inhibiting metalloaminopeptidases. []

Q4: How is N-Benzylglycine used in peptide chemistry?

A4: N-Benzylglycine serves as a valuable building block in peptide synthesis, often incorporated as a phenylalanine mimic or a peptoid residue. Its presence can impact:

  • Conformation: Incorporation of N-Benzylglycine can significantly influence the conformation of peptides and peptoids, affecting their biological activity. [, , , ]
  • Biological Activity: N-Benzylglycine-containing peptides have shown promise as enzyme inhibitors, particularly for serine proteases and metalloaminopeptidases. [, ]
  • Immunosuppressive Activity: N-Benzylglycine-containing cyclolinopeptide A analogs have demonstrated immunosuppressive activity, highlighting the compound's potential in immunomodulatory therapies. []

Q5: How does the incorporation of N-Benzylglycine into peptides affect their interaction with enzymes?

A5:

  • Metalloaminopeptidases: Dipeptides incorporating an N-benzylglycine residue with a phosphinic acid moiety exhibit moderate inhibitory activity against metalloaminopeptidases. Molecular modeling suggests variations in binding modes depending on the specific aminopeptidase, impacting inhibitory potency. []
  • Serine Proteases: N-Benzylglycine substitution in trypsin inhibitor SFTI-1 analogs resulted in potent inhibition of bovine β-trypsin and α-chymotrypsin. The peptoid nature of N-Benzylglycine contributed to complete protease resistance at the reactive site. []

Q6: Are there other notable applications of N-Benzylglycine or its derivatives?

A7:

  • Organic Synthesis: N-Benzylglycine ethyl ester is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. []
  • Host Molecules: Macrocyclic diorganotin complexes incorporating N-Benzylglycine derivatives have shown potential as host molecules for ion-pair recognition, with applications in supramolecular chemistry. []

Q7: How do structural modifications of N-Benzylglycine impact biological activity?

A8:

  • P1' Substituent in Metalloaminopeptidase Inhibitors: Modifications of the N-benzyl substituent in aminomethylphosphinic dipeptides significantly influence inhibitory potency against metalloaminopeptidases, demonstrating the importance of optimizing the P1' residue for specific enzyme targets. []
  • Cyclolinopeptide A Analogs: Replacing phenylalanine with N-Benzylglycine in cyclolinopeptide A analogs altered their immunosuppressive activity, indicating the importance of aromatic interactions for biological activity in this class of compounds. []

Q8: What challenges are associated with developing N-Benzylglycine-containing compounds as drug candidates?

A8: While N-Benzylglycine holds promise in drug development, several factors need consideration:

  • Solubility and Bioavailability: Similar to other ozonide carboxylic acids, N-Benzylglycine derivatives can exhibit low aqueous solubility, potentially limiting their bioavailability and therapeutic application. Strategies like incorporating polar functional groups or formulating them with weak bases may improve their solubility profiles. []
  • Metabolic Stability: Enhancing metabolic stability is crucial for achieving desirable pharmacokinetic properties. Structural modifications can influence a compound's susceptibility to enzymatic degradation, and optimization is essential for therapeutic efficacy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.